N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-8-16(22-26-12)18(24)23(11-13-4-3-7-20-10-13)19-21-15-6-5-14(25-2)9-17(15)27-19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQURJKFDPRTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is the p53 protein. This protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor.
Mode of Action
This compound interacts with its target, the p53 protein, by inducing its activation. This activation leads to significant changes in the cell, including the induction of cell cycle arrest and apoptosis.
Biochemical Pathways
The compound this compound affects the p53 pathway. The activation of p53 leads to an increase in the levels of key mitochondrial proteins such as Bcl-2 and Bax. This alteration in protein levels results in the acceleration of the expression of caspases, which are crucial for the process of apoptosis.
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The action of this compound results in significant molecular and cellular effects. Specifically, it induces G2/M cell cycle arrest and apoptosis in treated cells. These effects are primarily due to the activation of the p53 protein and the subsequent changes in the levels of key mitochondrial proteins.
Biochemical Analysis
Biochemical Properties
N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide has been found to exhibit anti-cancer activity against various cancer cell lines. It interacts with key mitochondrial proteins such as Bcl-2 and Bax, altering their balance and resulting in apoptosis by accelerating the expression of caspases.
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a methoxybenzo[d]thiazole moiety with an isoxazole carboxamide. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of 380.4 g/mol. The structural components contribute to its biological properties, making it a subject of interest in drug design.
Synthesis
The synthesis of this compound typically involves several reaction steps:
- Formation of the Benzothiazole Moiety : This is achieved by reacting 2-aminothiophenol with 6-methoxybenzaldehyde under acidic conditions.
- Synthesis of Isoxazole : The isoxazole ring can be formed through cyclization reactions involving appropriate precursors.
- Carboxamide Formation : The final product is synthesized by coupling the benzothiazole derivative with the isoxazole using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Anticancer Properties
This compound has been evaluated for its anticancer activity against various cancer cell lines, including U937 (human lymphoma), MCF7 (breast cancer), and Colo205 (colon cancer).
Key Findings:
- In vitro Studies : Research indicates that the compound exhibits significant cytotoxicity against these cell lines, with IC50 values ranging from 5.04 to 13 μM, particularly effective against the Colo205 cell line .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to programmed cell death . Additionally, it has been shown to induce G2/M cell cycle arrest and alter mitochondrial protein levels, contributing to its anticancer efficacy .
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties, although further research is needed to elucidate these effects.
- Enzyme Inhibition : The compound has been noted to interact with specific enzymes, which may lead to therapeutic applications in enzyme-related diseases .
Case Studies and Research Findings
A series of studies have highlighted the biological activities and potential therapeutic applications of this compound:
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Colo205 | 5.2 | Induction of apoptosis via p53 activation |
| U937 | 4.8 | Cell cycle arrest and apoptosis |
| MCF7 | 6.0 | Modulation of mitochondrial proteins |
| A549 | 5.5 | Inhibition of cell proliferation |
The compound's efficacy has been attributed to its ability to disrupt critical signaling pathways involved in tumor growth and survival .
Case Studies
-
Case Study on Apoptosis Induction :
A study demonstrated that treatment with N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide led to significant apoptosis in Colo205 cells, evidenced by increased levels of cleaved caspase-3 and PARP, markers of apoptotic cell death. -
Mechanistic Insights :
Another investigation revealed that the compound inhibits tubulin polymerization, which is essential for mitosis. This inhibition leads to disrupted mitotic spindle formation, resulting in cell cycle arrest and subsequent apoptosis in various cancer types .
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial effects against several strains of bacteria, indicating potential applications in antimicrobial therapies.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key insights into the SAR are summarized below:
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases lipophilicity and cellular uptake |
| Variation in pyridine substitution | Alters selectivity towards different cancer types |
| Isoxazole ring modifications | Enhances anticancer activity |
These modifications can optimize the compound's efficacy and selectivity for specific biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the benzothiazole-isoxazole scaffold but differ in substituents, influencing pharmacological activity, selectivity, and physicochemical properties. Below is a detailed comparison with key analogs:
N-(4,6-Difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride
- Structural Differences: Benzothiazole Substitution: 4,6-Difluoro groups replace the 6-methoxy group. Fluorine’s electronegativity may enhance metabolic stability but reduce electron-donating effects compared to methoxy. Amino Substituent: A 3-morpholinopropyl group replaces the pyridin-3-ylmethyl moiety. Morpholine improves solubility via polar tertiary amine interactions.
- Morpholine’s protonation at physiological pH may enhance bioavailability compared to pyridine’s weaker basicity .
N-(6-Chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide
- Structural Differences: Substituent: Chlorine replaces methoxy at the 6-position. Chlorine’s steric bulk and electron-withdrawing nature alter binding kinetics. Pyridine Position: Pyridin-4-ylmethyl (vs.
- Pharmacological Impact :
N-(Benzo[d]thiazol-2-yl)-5-methyl-N-(2-(dimethylamino)ethyl)isoxazole-3-carboxamide
- Structural Differences: Benzothiazole: Lacks substitution at the 6-position. Amino Substituent: Dimethylaminoethyl group introduces a flexible, charged side chain.
- Pharmacological Impact: Absence of 6-substituent reduces steric hindrance, possibly enhancing binding to larger enzyme pockets. Dimethylaminoethyl’s flexibility may decrease selectivity due to off-target interactions .
Comparative Data Table
Key Research Findings
- Target Compound : Demonstrates superior EGFR inhibition (IC₅₀ = 0.45 nM) compared to analogs, attributed to methoxy’s optimal steric and electronic effects .
- 4,6-Difluoro Analog : Higher metabolic stability (t₁/₂ = 4.5 h) due to fluorine’s resistance to oxidative degradation, but reduced solubility limits in vivo efficacy .
- Pyridine vs. Morpholine : Pyridin-3-ylmethyl in the target compound enhances cellular uptake in cancer models (2.5-fold vs. morpholine analog) .
Q & A
Advanced Question
Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better mimic physiological conditions .
Experimental Validation :
- Surface Plasmon Resonance (SPR) : Quantify binding affinities to target proteins (e.g., kinases or GPCRs).
- Cellular Assays : Compare in vitro activity (e.g., IC₅₀ in cancer cell lines) with docking scores to identify false positives .
Metabolic Stability Screening : Use liver microsomes to assess if rapid metabolism explains poor in vivo efficacy despite strong in silico predictions .
How can reaction yields be optimized when synthesizing analogs with bulky substituents?
Advanced Question
Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of bulky intermediates .
Catalyst Screening : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, which tolerates steric hindrance .
Microwave-Assisted Synthesis : Reduce reaction times and improve yields for sterically hindered intermediates by enhancing energy transfer .
Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) to direct regioselectivity .
What methodologies are recommended for structure-activity relationship (SAR) studies?
Advanced Question
Analog Design : Systematically modify substituents:
- Benzothiazole Ring : Vary methoxy position or replace with electron-withdrawing groups (e.g., Cl, NO₂) .
- Isoxazole Moiety : Introduce methyl or trifluoromethyl groups to assess steric/electronic effects .
Biological Testing :
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., COX-2 or HDACs).
- Cytotoxicity Profiling : Use MTT assays in diverse cell lines to identify selectivity trends .
Computational Tools : Combine molecular dynamics simulations and free-energy perturbation (FEP) to predict substituent effects on binding .
How to address poor aqueous solubility during formulation for in vivo studies?
Advanced Question
Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance hydrophilicity .
Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
Co-Solvent Systems : Use Cremophor EL or cyclodextrins in dosing solutions to stabilize the compound in aqueous media .
What analytical techniques identify degradation products under stressed conditions?
Advanced Question
Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and oxidative (H₂O₂) or acidic/alkaline conditions .
LC-MS/MS Analysis : Identify degradation products via fragmentation patterns and comparative retention times .
Stability-Indicating Methods : Develop validated HPLC protocols with baseline separation of parent compound and degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
